methyl 4-hydroxy-3-(propan-2-yl)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxy-3-(propan-2-yl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-3-(propan-2-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can facilitate the esterification reaction, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-3-(propan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloro group.
Major Products
Oxidation: 4-hydroxy-3-(propan-2-yl)benzoic acid or 4-oxo-3-(propan-2-yl)benzoic acid.
Reduction: 4-hydroxy-3-(propan-2-yl)benzyl alcohol.
Substitution: 4-chloro-3-(propan-2-yl)benzoate.
Scientific Research Applications
Methyl 4-hydroxy-3-(propan-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which methyl 4-hydroxy-3-(propan-2-yl)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl and ester groups can form hydrogen bonds and participate in various interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the isopropyl group, making it less hydrophobic.
Methyl 3-hydroxy-4-(propan-2-yl)benzoate: The position of the hydroxyl and isopropyl groups is reversed.
Methyl 4-hydroxy-3-methylbenzoate: Contains a methyl group instead of an isopropyl group.
Uniqueness
Methyl 4-hydroxy-3-(propan-2-yl)benzoate is unique due to the presence of both a hydroxyl group and an isopropyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
859034-00-7 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
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